molecular formula C11H11ClF3N3O3 B395968 METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE CAS No. 447411-03-2

METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE

Cat. No.: B395968
CAS No.: 447411-03-2
M. Wt: 325.67g/mol
InChI Key: JYANCGHVWJETEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Acetylation: The acetylamino group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme functions and receptor interactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and polymers.

Mechanism of Action

The mechanism of action of METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylamino-2-(5-bromo-pyridin-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester
  • 2-Acetylamino-2-(5-fluoro-pyridin-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester

Uniqueness

METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

CAS No.

447411-03-2

Molecular Formula

C11H11ClF3N3O3

Molecular Weight

325.67g/mol

IUPAC Name

methyl 2-acetamido-2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C11H11ClF3N3O3/c1-6(19)17-10(9(20)21-2,11(13,14)15)18-8-4-3-7(12)5-16-8/h3-5H,1-2H3,(H,16,18)(H,17,19)

InChI Key

JYANCGHVWJETEK-UHFFFAOYSA-N

SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Cl

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Cl

Origin of Product

United States

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